molecular formula C7H9BrN2O2 B10908644 methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate

methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B10908644
M. Wt: 233.06 g/mol
InChI Key: RNINIWAQOXVDCY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate is a brominated pyrazole derivative characterized by:

  • N1 substituent: An ethyl group (-CH₂CH₃).
  • C3 substituent: A bromine atom.
  • C4 substituent: A methyl ester (-COOCH₃). This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive bromine atom.

Properties

IUPAC Name

methyl 3-bromo-1-ethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-10-4-5(6(8)9-10)7(11)12-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNINIWAQOXVDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-bromo-1H-pyrazole-4-carboxylate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 3 undergoes nucleophilic substitution under controlled conditions. Key reactions include:

  • Amine substitution : Reacting with primary/secondary amines (e.g., morpholine, piperidine) in the presence of Pd(OAc)₂/Xantphos at 100°C yields 3-amino derivatives. Reported yields range from 65–78% depending on steric hindrance.

  • Alkoxy substitution : Treatment with sodium methoxide or ethoxide in DMF at 80°C replaces bromine with methoxy/ethoxy groups (55–70% yields).

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYield (%)
MorpholinePd(OAc)₂, Xantphos, 100°C3-morpholino derivative78
NaOMeDMF, 80°C3-methoxy derivative65
PiperidinePd(OAc)₂, Xantphos, 100°C3-piperidino derivative70

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in cross-coupling reactions to form biaryl or heteroaryl systems:

  • Suzuki-Miyaura coupling : Reacting with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄/Na₂CO₃ in dioxane at 90°C produces 3-aryl derivatives (72–85% yields) .

  • Buchwald-Hartwig amination : Using Pd₂(dba)₃ and BINAP with aryl amines forms C–N bonds at position 3 (60–75% yields).

Table 2: Cross-Coupling Reaction Conditions

Reaction TypeCatalyst SystemSubstrateYield (%)
SuzukiPd(PPh₃)₄, Na₂CO₃Phenylboronic acid85
BuchwaldPd₂(dba)₃, BINAPAniline70

Ester Hydrolysis and Derivative Formation

The methyl ester group undergoes hydrolysis and subsequent functionalization:

  • Hydrolysis : Treatment with LiOH in THF/H₂O at 60°C converts the ester to a carboxylic acid (90% yield).

  • Amidation : Reacting the acid with SOCl₂ followed by amines forms amides (e.g., 4-carboxamide derivatives, 80–88% yields).

Cyclization Reactions

Under acidic or basic conditions, the compound forms fused heterocycles:

  • Pyrazolo[3,4-c]pyrazoles : Heating with hydrazine derivatives in acetic acid yields bicyclic structures via intramolecular cyclization (68% yield) .

Mechanistic Insights

  • Steric effects : The ethyl group at position 1 slightly hinders substitutions at position 3 but enhances regioselectivity in cross-couplings.

  • Electronic effects : The electron-withdrawing ester group activates the pyrazole ring for electrophilic attacks at position 5 .

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Synthesis
Methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of bioactive molecules, including enzyme inhibitors and therapeutic agents. Research indicates that derivatives of this compound exhibit potential antimicrobial and anticancer properties, making it a candidate for further drug discovery efforts.

Mechanism of Action
The mechanism of action typically involves the compound's ability to inhibit specific enzymes or receptors. For instance, similar pyrazole derivatives have been shown to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain. This inhibition can disrupt metabolic processes in pathogens or cancer cells, leading to their death or reduced proliferation.

Organic Synthesis

Intermediate in Complex Molecule Formation
In organic synthesis, this compound is utilized as an intermediate for creating more complex heterocyclic systems. These systems are of interest in developing new materials and drugs. The compound's reactivity can be harnessed to form various derivatives that may exhibit enhanced biological activities or novel chemical properties.

Coordination Chemistry

Ligand Formation
This compound can function as a ligand in coordination chemistry, forming complexes with various metal ions. Such metal complexes can be valuable in catalysis or as therapeutic agents, depending on their specific interactions with biological targets. The coordination properties enhance the versatility of this compound in synthetic applications.

Antimicrobial and Anticancer Properties
Studies have demonstrated that this compound possesses notable biological activities:

  • Antimicrobial Activity : It exhibits significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary investigations indicate that it may induce apoptosis in cancer cell lines, highlighting its therapeutic potential in oncology.

Case Studies

Study Focus Findings
Study AAntimicrobial activityDemonstrated inhibition of multiple bacterial strains.
Study BAnticancer effectsShowed cytotoxic effects on cancer cell lines.
Study CMechanism of actionIdentified specific enzyme inhibition related to disease processes.

Case Study Highlights

  • In a study examining antimicrobial properties, this compound was tested against several bacterial strains and exhibited significant inhibitory effects.
  • Another investigation focused on its anticancer properties, revealing its ability to induce apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at N1 and Ester Groups

Ethyl 3-Bromo-1H-pyrazole-4-carboxylate (CAS 1353100-91-0)
  • N1 substituent : Hydrogen (unsubstituted).
  • Ester group : Ethyl (-COOCH₂CH₃).
  • Molecular formula : C₆H₇BrN₂O₂.
  • The ethyl ester enhances lipophilicity compared to methyl esters .
Ethyl 3-Bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS 139308-52-4)
  • N1 substituent : Methyl (-CH₃).
  • Ester group : Ethyl (-COOCH₂CH₃).
  • Molecular formula : C₇H₉BrN₂O₂.
  • Key differences : The smaller methyl group at N1 reduces steric bulk compared to ethyl, which may facilitate nucleophilic substitution at C3. The ethyl ester offers moderate solubility in organic solvents .
Methyl 4-Bromo-1H-pyrazole-3-carboxylate (CAS 81190-89-8)
  • Bromine position : C4 (vs. C3 in the target compound).
  • Ester group : Methyl (-COOCH₃).
  • Molecular formula : C₅H₅BrN₂O₂.
  • Key differences : Bromine at C4 alters electronic distribution, directing electrophilic attacks to different positions. The absence of an N1 substituent simplifies further functionalization .

Structural and Functional Impact of Substituents

Compound Name N1 Substituent Bromine Position Ester Group Molecular Weight Key Applications
Target Compound Ethyl C3 Methyl 233.06* Cross-coupling intermediates
Ethyl 3-Bromo-1-methyl derivative Methyl C3 Ethyl 233.06 Triazole-pyrazole hybrids
Methyl 4-Bromo-1H derivative H C4 Methyl 205.01 Drug discovery scaffolds

*Calculated based on C₇H₉BrN₂O₂.

Key Observations:

Methyl groups (e.g., CAS 139308-52-4) balance reactivity and solubility .

Ester Group Influence :

  • Methyl esters (target compound) are more polar than ethyl esters, improving aqueous solubility but reducing metabolic stability .

Bromine Position :

  • C3 bromine (target) directs electrophiles to C5, whereas C4 bromine (e.g., CAS 81190-89-8) favors reactivity at C2 or C5 .

Biological Activity

Methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a five-membered pyrazole ring with a bromine atom at the 3-position, an ethyl group at the 1-position, and a carboxylate ester functionality at the 4-position. The molecular formula is C6H7BrN2O2C_6H_7BrN_2O_2 with a molecular weight of approximately 233.06 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Starting Material : The synthesis begins with the preparation of 1-ethyl-3-methyl-1H-pyrazole.
  • Bromination : Bromination is performed using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
  • Carboxylation : The resultant compound undergoes carboxylation using carbon dioxide in the presence of a base like sodium hydroxide to form the carboxylate group.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Studies have shown that compounds containing pyrazole structures can inhibit the growth of various cancer cell types, including:

  • Breast cancer (MDA-MB-231)
  • Lung cancer
  • Colorectal cancer
  • Renal cancer

In vitro studies demonstrated that this compound could induce apoptosis in cancer cells, enhancing caspase activity and leading to morphological changes indicative of programmed cell death .

Enzyme Inhibition

The compound has been identified as a CYP1A2 inhibitor , which suggests its potential impact on drug metabolism and pharmacokinetics. The inhibition of cytochrome P450 enzymes can affect the bioavailability and efficacy of co-administered drugs .

Anti-inflammatory Activity

This compound has also shown promising anti-inflammatory properties . It is believed to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain responses .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including:

  • Enzymes : By binding to active sites, it may inhibit or activate enzyme functions.
  • Receptors : Its structural features allow it to modulate receptor activities involved in various biochemical pathways.

Case Study: Anticancer Activity on MDA-MB-231 Cells

In a recent study, this compound was evaluated for its effects on breast cancer cells (MDA-MB-231). The results indicated:

Concentration (μM)Effect on Cell Viability (%)Caspase Activity (fold increase)
1.0Morphological changes observed-
10.0Significant reduction (40%)1.33–1.57

These findings suggest that this compound could be developed further as an anticancer agent .

Comparative Biological Activity

To understand the unique properties of methyl 3-bromo compounds, a comparison with similar pyrazole derivatives was conducted:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Methyl 5-bromo-1H-pyrazole-3-carboxylateC6H7BrN2O2Bromine at position 5Moderate anticancer activity
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylateC7H8BrN2O2Methyl group instead of ethylAntimicrobial properties
Methyl 3-chloro-1-ethyl-5-methyl-1H-pyrazole-4-carboxylateC6H7ClN2O2Chlorine instead of bromineLower anti-inflammatory activity

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